

# An In-depth Technical Guide to Methyl 4-cyano-2-fluorobenzoate

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## Compound of Interest

Compound Name: **Methyl 4-cyano-2-fluorobenzoate**

Cat. No.: **B174297**

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## Core Summary

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of **Methyl 4-cyano-2-fluorobenzoate**. This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document summarizes its key identifiers, presents available spectral data, and details an experimental protocol for its preparation.

## Molecular Structure and Identifiers

**Methyl 4-cyano-2-fluorobenzoate** is an aromatic compound characterized by a benzene ring substituted with a methyl ester, a cyano group, and a fluorine atom. The relative positions of these functional groups are crucial for its reactivity and utility in organic synthesis.

Identifier	Value
IUPAC Name	methyl 4-cyano-2-fluorobenzoate
CAS Number	127510-96-7 <a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>6</sub> FNO <sub>2</sub> <a href="#">[1]</a>
Molecular Weight	179.15 g/mol <a href="#">[1]</a>
SMILES String	C(OC)(=O)C1=CC=C(F)C=C1C#N <a href="#">[1]</a>
InChI Key	BCYCPVRVZPDHEC-UHFFFAOYSA-N <a href="#">[1]</a>

## Physicochemical Properties

The physical and chemical properties of **Methyl 4-cyano-2-fluorobenzoate** are tabulated below. These properties are essential for its handling, storage, and application in chemical reactions.

Property	Value	Source
Appearance	White to off-white solid	<a href="#">[1]</a>
Melting Point	92-93 °C	<a href="#">[1]</a>
Boiling Point	293.3±25.0 °C (Predicted)	<a href="#">[1]</a>
Storage	Sealed in dry, Room Temperature	<a href="#">[1]</a>

## Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of **Methyl 4-cyano-2-fluorobenzoate**.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ )	Multiplicity	Coupling Constant (J)	Integration	Assignment
8.18 ppm	dd	9.0, 5.5 Hz	1H	Aromatic H
7.50 ppm	dd	8.0, 2.5 Hz	1H	Aromatic H
7.38 ppm	m	1H		Aromatic H
4.01 ppm	s	3H		-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>,  
Frequency: 500  
MHz[1]

Note: Further detailed <sup>13</sup>C NMR, IR, and Mass Spectrometry data for **Methyl 4-cyano-2-fluorobenzoate** is not readily available in the public domain. The following sections on these techniques are based on general principles and data for structurally related compounds.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

Predicting the <sup>13</sup>C NMR spectrum can offer insights into the carbon framework of the molecule. Aromatic carbons typically appear in the 110-160 ppm range. The carbonyl carbon of the ester group is expected at the lower field end of the spectrum (around 160-170 ppm), while the methyl carbon of the ester will be significantly upfield. The carbon of the cyano group usually appears in the 115-125 ppm region.

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying the functional groups present in a molecule. For **Methyl 4-cyano-2-fluorobenzoate**, the following characteristic absorption bands are expected:

- C≡N stretch: A sharp, medium-intensity band around 2230 cm<sup>-1</sup>.
- C=O stretch (ester): A strong, sharp band around 1720-1740 cm<sup>-1</sup>.
- C-O stretch (ester): A strong band in the 1250-1300 cm<sup>-1</sup> region.
- C-F stretch: A strong band in the 1000-1100 cm<sup>-1</sup> region.

- Aromatic C=C stretches: Multiple bands in the 1450-1600  $\text{cm}^{-1}$  region.
- Aromatic C-H stretch: Weak to medium bands above 3000  $\text{cm}^{-1}$ .
- Aliphatic C-H stretch (-OCH<sub>3</sub>): Medium bands just below 3000  $\text{cm}^{-1}$ .

## Mass Spectrometry (Predicted)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For **Methyl 4-cyano-2-fluorobenzoate**, the molecular ion peak [M]<sup>+</sup> would be observed at m/z = 179. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH<sub>3</sub>, M-31) and the loss of the carboalkoxy group (-COOCH<sub>3</sub>, M-59).

## Experimental Protocols

Two primary synthetic routes for **Methyl 4-cyano-2-fluorobenzoate** have been identified.

### Synthesis from Methyl 2-chloro-4-fluorobenzoate[1]

This method involves a cyanation reaction using copper(I) cyanide.

#### Materials:

- Methyl 2-chloro-4-fluorobenzoate (10.0 g, 53.0 mmol)
- Copper(I) cyanide (5.22 g, 58.3 mmol)
- 2-Methylpyrrolidone (30 mL)
- Sodium cyanide (3.00 g, 61.2 mmol)
- Water
- Ethyl acetate
- Sodium sulfate

#### Procedure:

- To a 100-mL single-necked round-bottomed flask equipped with a magnetic stirrer, add methyl 2-chloro-4-fluorobenzoate, copper(I) cyanide, and 2-methylpyrrolidone after purging with nitrogen.
- Heat the reaction mixture at 195 °C for 1.5 hours.
- Cool the mixture to room temperature and pour it into 600 mL of water.
- Filter the resulting suspension and wash the filter cake with 100 mL of water.
- Add a solution of sodium cyanide (3.00 g in 110 mL of water) to the resulting solid and stir at room temperature for 50 minutes.
- Add 500 mL of ethyl acetate and separate the layers.
- Extract the aqueous phase with ethyl acetate (2 x 10 mL).
- Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting residue by flash chromatography to afford the target product.

## Synthesis from 4-cyano-2-fluorobenzoic acid[2]

This method involves the esterification of the corresponding carboxylic acid.

### Materials:

- 4-cyano-2-fluorobenzoic acid
- N,N-dimethylformamide (DMF)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Methyl iodide
- Ethyl acetate
- Water

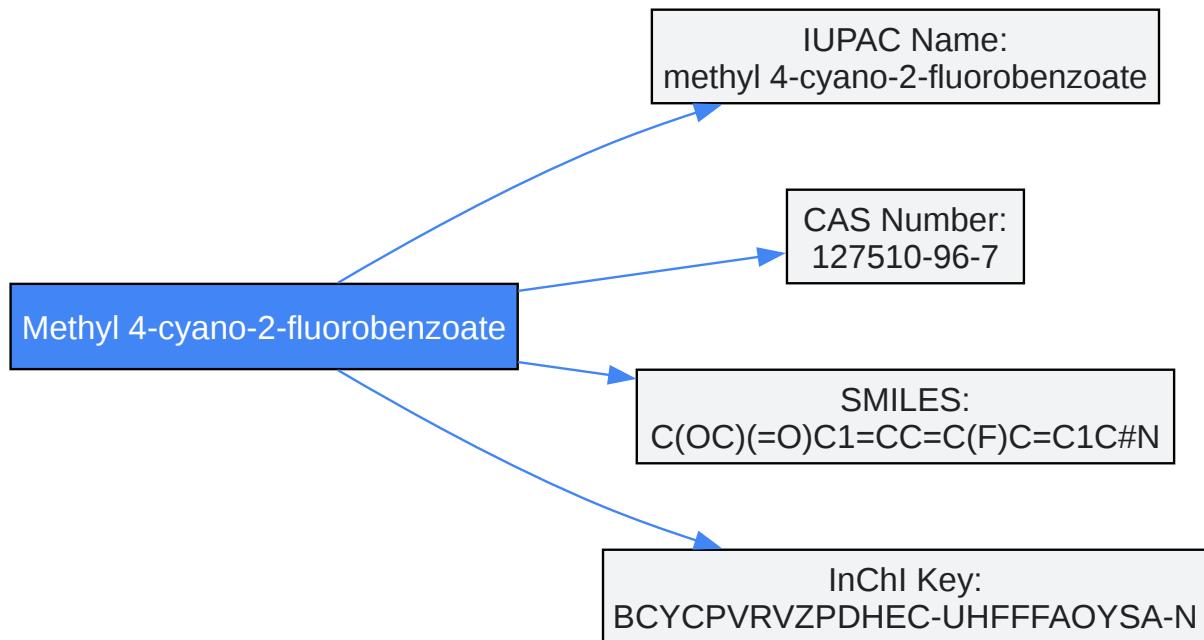
- Anhydrous magnesium sulfate

Procedure:

- In a 25 mL two-necked flask, dissolve 4-cyano-2-fluorobenzoic acid in 10 mL of N,N-dimethylformamide.
- At 0 °C, slowly add a solution of the condensing agent DBU in N,N-dimethylformamide and stir for 30 minutes.
- Slowly add methyl iodide dropwise at 0 °C.
- After the addition is complete, warm the reaction to room temperature.
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, add ethyl acetate and wash with water 3 to 4 times.
- Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate to obtain the product.

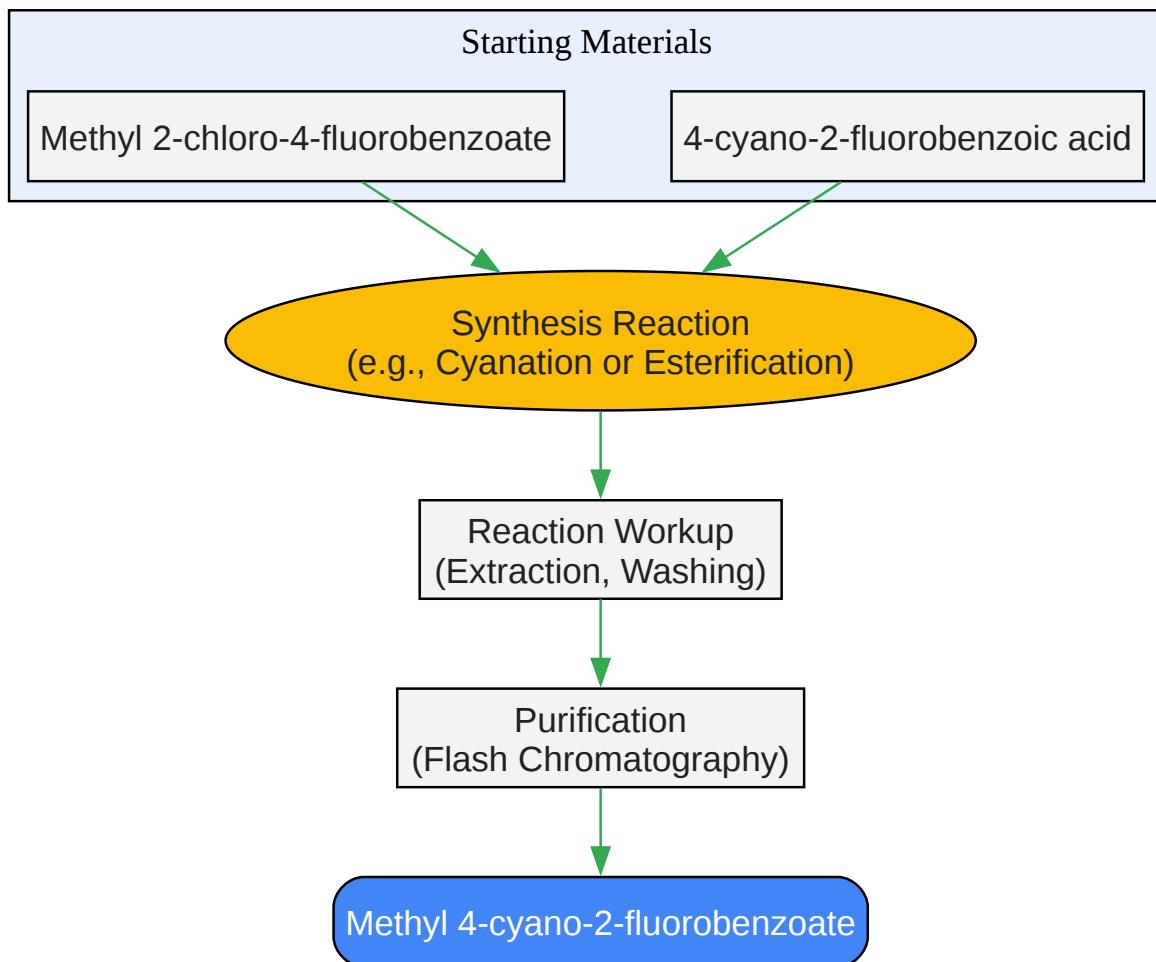
## Logical Relationships and Workflows

The following diagrams illustrate the key relationships and a general synthesis workflow.



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Caption: Key molecular identifiers for **Methyl 4-cyano-2-fluorobenzoate**.



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Caption: General workflow for the synthesis of **Methyl 4-cyano-2-fluorobenzoate**.

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## References

- 1. methyl 2-cyano-4-fluorobenzoate CAS#: 127510-96-7 [m.chemicalbook.com]

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